molecular formula C9H8ClNO3 B183189 4-(acetylamino)-2-chlorobenzoic acid CAS No. 38667-55-9

4-(acetylamino)-2-chlorobenzoic acid

Cat. No.: B183189
CAS No.: 38667-55-9
M. Wt: 213.62 g/mol
InChI Key: TZXJLFBEXYSTJG-UHFFFAOYSA-N
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Description

4-(acetylamino)-2-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by an acetamido group and the hydrogen atom in the ortho position is replaced by a chlorine atom. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

4-(acetylamino)-2-chlorobenzoic acid is utilized in various scientific research applications, including:

Safety and Hazards

While specific safety data for 4-Acetamido-2-chlorobenzoic acid is not available, similar compounds such as 2-Chlorobenzoic acid are known to cause skin and eye irritation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Acetamido-2-chlorobenzoic acid are not well-documented. It is known that the compound can interact with certain enzymes and proteins. For instance, it has been found to inhibit TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . The inhibition of TMEM206 by 4-Acetamido-2-chlorobenzoic acid occurs at low pH, with limited inhibition at pH 6.0 .

Cellular Effects

In the context of cellular effects, 4-Acetamido-2-chlorobenzoic acid does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that the compound may have a specific role in influencing cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to inhibit TMEM206, a protein involved in the transport of chloride ions . This inhibition could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effect on TMEM206 is effective at pH 4.5, suggesting that its effects may vary depending on the pH conditions .

Metabolic Pathways

It is known that the compound can interact with certain enzymes, which could potentially involve it in various metabolic pathways .

Transport and Distribution

Its interaction with TMEM206 suggests that it may be involved in the transport of chloride ions across plasma and vesicular membranes .

Subcellular Localization

Its interaction with TMEM206, a protein found in plasma and vesicular membranes, suggests that it may be localized in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(acetylamino)-2-chlorobenzoic acid can be synthesized through several methods. One common method involves the acylation of 2-chloroaniline with acetic anhydride, followed by oxidation of the resulting 2-chloroacetanilide. The oxidation can be carried out using potassium permanganate in an aqueous medium .

Industrial Production Methods

In industrial settings, the production of 4-acetamido-2-chlorobenzoic acid often involves large-scale oxidation processes. The starting material, 2-chloroaniline, is reacted with acetic anhydride to form 2-chloroacetanilide. This intermediate is then oxidized using a suitable oxidizing agent, such as potassium permanganate, under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The chlorine atom in the ortho position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation of 4-acetamido-2-chlorobenzoic acid can yield products such as 4-acetamido-2-chlorobenzoquinone.

    Reduction: Reduction can produce 4-amino-2-chlorobenzoic acid.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chlorobenzoic acid: Similar structure but with an amino group instead of an acetamido group.

    4-Chloro-2-nitrobenzoic acid: Similar structure but with a nitro group instead of an acetamido group.

    4-Acetamido-3-chlorobenzoic acid: Similar structure but with the chlorine atom in the meta position.

Uniqueness

4-(acetylamino)-2-chlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetamido and chlorine groups in specific positions allows for unique interactions with biological targets and chemical reagents, making it valuable in various research applications .

Properties

IUPAC Name

4-acetamido-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJLFBEXYSTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191967
Record name 4-Acetamido-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38667-55-9
Record name 4-Acetamido-2-chlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038667559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetamido-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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